2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine
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Overview
Description
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine typically involves the following steps:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Metal catalysts, such as palladium or copper, are used to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Chemical Reactions Analysis
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine can be compared with other quinazoline derivatives:
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: This compound also exhibits potent antimicrobial activity but has a different substitution pattern on the quinazoline ring.
4-bromophenyl and 4-isopropoxyphenyl analogues: These compounds have similar biological activities but differ in their substituents, affecting their potency and spectrum of activity.
Properties
Molecular Formula |
C22H26ClN3 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H26ClN3/c1-15(2)13-26(14-16(3)4)22-19-7-5-6-8-20(19)24-21(25-22)17-9-11-18(23)12-10-17/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
DRRNLZXCGPJUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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